molecular formula C11H12BrNO3 B11791244 3-Bromo-5-((4-methoxyphenoxy)methyl)-4,5-dihydroisoxazole

3-Bromo-5-((4-methoxyphenoxy)methyl)-4,5-dihydroisoxazole

Cat. No.: B11791244
M. Wt: 286.12 g/mol
InChI Key: IENZXQOWMPEUDT-UHFFFAOYSA-N
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Description

3-Bromo-5-((4-methoxyphenoxy)methyl)-4,5-dihydroisoxazole is a heterocyclic compound that belongs to the isoxazole family. It is characterized by the presence of a bromine atom at the 3rd position and a methoxyphenoxy group at the 5th position of the isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-((4-methoxyphenoxy)methyl)-4,5-dihydroisoxazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-((4-methoxyphenoxy)methyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-5-((4-methoxyphenoxy)methyl)-4,5-dihydroisoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-((4-methoxyphenoxy)methyl)-4,5-dihydroisoxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-((4-hydroxyphenoxy)methyl)-4,5-dihydroisoxazole
  • 3-Bromo-5-((4-ethoxyphenoxy)methyl)-4,5-dihydroisoxazole
  • 3-Bromo-5-((4-methylphenoxy)methyl)-4,5-dihydroisoxazole

Uniqueness

3-Bromo-5-((4-methoxyphenoxy)methyl)-4,5-dihydroisoxazole is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This can result in distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

3-bromo-5-[(4-methoxyphenoxy)methyl]-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C11H12BrNO3/c1-14-8-2-4-9(5-3-8)15-7-10-6-11(12)13-16-10/h2-5,10H,6-7H2,1H3

InChI Key

IENZXQOWMPEUDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2CC(=NO2)Br

Origin of Product

United States

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